molecular formula C20H26N4O4 B13495258 5-[(3-Amino-4-methyl-pentyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[(3-Amino-4-methyl-pentyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13495258
M. Wt: 386.4 g/mol
InChI Key: BYTJHUVKLIUXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-amino-4-methylpentyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes an isoindole core, a piperidine ring, and an amino group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-amino-4-methylpentyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the isoindole core and introduce the piperidine ring through a series of condensation and cyclization reactions. The amino group can be introduced via nucleophilic substitution or reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the desired transformations while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be employed to modify the piperidine ring or the isoindole core, potentially leading to the formation of more saturated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(3-amino-4-methylpentyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Shares a similar isoindole core but differs in the substituents attached to the piperidine ring.

    4-amino-5-(aminomethyl)-2-methylpyrimidine: Contains an amino group and a pyrimidine ring, offering different reactivity and applications.

Uniqueness

The uniqueness of 5-[(3-amino-4-methylpentyl)(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

5-[(3-amino-4-methylpentyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C20H26N4O4/c1-11(2)15(21)8-9-23(3)12-4-5-13-14(10-12)20(28)24(19(13)27)16-6-7-17(25)22-18(16)26/h4-5,10-11,15-16H,6-9,21H2,1-3H3,(H,22,25,26)

InChI Key

BYTJHUVKLIUXJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.